molecular formula C7H15NO B1361715 (R)-3-Propoxy-pyrrolidine CAS No. 849924-75-0

(R)-3-Propoxy-pyrrolidine

Cat. No.: B1361715
CAS No.: 849924-75-0
M. Wt: 129.2 g/mol
InChI Key: JWNBCQQQLMTPLP-SSDOTTSWSA-N
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Description

(R)-3-Propoxy-pyrrolidine (CAS 849924-75-0) is a chiral pyrrolidine derivative offered as a high-purity building block for pharmaceutical research and organic synthesis. The pyrrolidine ring is a fundamental saturated heterocycle and a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules and approved drugs . This specific (R)-enantiomer provides a three-dimensional, stereodefined structure that is critical for the development of novel compounds with targeted biological activity. Researchers value pyrrolidine-based structures for their versatility in designing potential therapeutic agents. Compounds featuring the pyrrolidine core have been investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as well as for enzyme inhibition applications such as acetylcholinesterase (AChE) and carbonic anhydrase inhibition . Furthermore, chiral alkoxy-substituted pyrrolidines, like this compound, serve as key intermediates in synthesizing more complex molecules, such as histamine H3 receptor antagonists explored in neuropharmacological research . This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-propoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBCQQQLMTPLP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312369
Record name (3R)-3-Propoxypyrrolidine
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-75-0
Record name (3R)-3-Propoxypyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Propoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Applications of Chiral Pyrrolidine Derivatives As Ligands and Organocatalysts

Chiral Pyrrolidine (B122466) Derivatives as Bidentate Ligands in Asymmetric Catalysis

Chiral pyrrolidine derivatives are fundamental building blocks in the design of ligands for asymmetric metal catalysis. Their stereochemically defined structure is crucial for creating a chiral environment around a metal center, thereby enabling enantioselective transformations. These derivatives are often incorporated into bidentate or polydentate ligand frameworks, binding to a metal through the pyrrolidine nitrogen and another donor atom, such as phosphorus, nitrogen, or oxygen.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium catalyst. Pyrrolidine-containing aminophosphine (B1255530) ligands have been shown to be effective in this context.

Ligands for Chiral Metal Complexes

Beyond palladium catalysis, chiral pyrrolidine derivatives serve as versatile ligands for a wide array of chiral metal complexes. The pyrrolidine nitrogen acts as a Lewis basic coordination site, and additional functional groups on the pyrrolidine ring can provide secondary coordination points, leading to the formation of stable chelate rings with the metal. The stereochemistry of the pyrrolidine backbone dictates the helical topology of the resulting metal complex, which is often the primary factor in asymmetric induction.

The substituents on the pyrrolidine ring are critical for defining the ligand's properties. They can influence the ligand's bite angle, steric bulk, and electronic nature, all of which fine-tune the reactivity and selectivity of the metal catalyst. For example, a bulky substituent can create a more defined chiral pocket around the metal's active site, restricting the possible approaches of the substrate and leading to higher enantioselectivity.

Proline and Pyrrolidine Derivatives in Organocatalysis

In the realm of organocatalysis, which uses small organic molecules as catalysts, proline and its derivatives are among the most important and widely studied catalysts. nih.gov These compounds typically operate through enamine or iminium ion intermediates, activating carbonyl compounds towards asymmetric transformations. The pyrrolidine nitrogen is essential for the formation of these intermediates, while other functional groups on the ring, such as a carboxylic acid, play a crucial role in the stereochemical control, often through hydrogen bonding interactions in the transition state.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and substituted pyrrolidines are highly effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. The catalytic cycle involves the formation of a chiral enamine from the ketone and the pyrrolidine catalyst. This enamine then attacks the aldehyde, and the stereochemistry of the product is controlled by the chiral environment created by the catalyst. The structure of the pyrrolidine catalyst is paramount; for instance, N-substituted pyrrolidine amides have been explored as organocatalysts for the aldol reaction of isatins with acetone. researchgate.net The nature and position of substituents on the pyrrolidine ring can significantly impact the reaction's efficiency and stereoselectivity.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction where pyrrolidine-based organocatalysts excel. These catalysts activate aldehydes or ketones via enamine formation, facilitating their enantioselective addition to Michael acceptors like nitroolefins.

The utility of a substituent at the 3-position of the pyrrolidine ring is clearly demonstrated in this context. Research has shown that pyrrolidine-3-carboxylic acid derivatives can act as effective organocatalysts in the enantioselective Michael addition of nitroalkanes to enones. rsc.orgrsc.org The presence of the carboxylic acid group at the C3 position is crucial for stereocontrol, likely by orienting the substrates through hydrogen bonding in the transition state. This highlights how a functional group at the 3-position, analogous to the propoxy group in (R)-3-Propoxy-pyrrolidine, can be instrumental in achieving high levels of stereoselectivity.

Below is a table summarizing the results for an organocatalytic Michael addition reaction for the synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.org

EntrySubstrate (Enone)NitroalkaneCatalystYield (%)Enantiomeric Excess (ee %)
14-oxo-4-phenylbut-2-enoateNitromethane (B149229)(S)-Diphenylprolinol TMS ether8595
24-oxo-4-(4-chlorophenyl)but-2-enoateNitromethane(S)-Diphenylprolinol TMS ether9092
34-oxo-4-(4-methoxyphenyl)but-2-enoateNitromethane(S)-Diphenylprolinol TMS ether8896
44-oxo-4-phenylbut-2-enoateNitroethane(S)-Diphenylprolinol TMS ether8294 (anti)

Mannich Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. Proline and its derivatives are well-known catalysts for this transformation. The reaction proceeds through the formation of an enamine from a donor ketone or aldehyde, which then adds to an imine electrophile. The catalyst's stereochemistry directs the facial selectivity of the addition.

Proline-catalyzed three-component Mannich reactions have been developed for the synthesis of 2-substituted pyrrolidine and piperidine (B6355638) derivatives. daneshyari.com Furthermore, efficient one-pot nitro-Mannich/hydroamination cascades have been used to synthesize substituted pyrrolidines bearing multiple stereocenters. nih.gov The structure of the pyrrolidine catalyst is key to controlling the diastereoselectivity and enantioselectivity of the Mannich adduct. While specific studies using 3-alkoxy-pyrrolidines in this reaction are scarce, the principles of stereocontrol established for other substituted pyrrolidines would apply. The electronic and steric nature of the 3-propoxy group could influence the conformation of the key transition states, thereby affecting the stereochemical outcome.

Integration of Chiral Pyrrolidines in Porous Materials for Heterogeneous Catalysis

Chiral Pyrrolidine Functionalized Metal-Organic Frameworks (MOFs)

There is no available research data concerning the functionalization of Metal-Organic Frameworks with this compound.

Chiral Pyrrolidine Functionalized Covalent-Organic Frameworks (COFs)

There is no available research data concerning the functionalization of Covalent-Organic Frameworks with this compound.

Preclinical Evaluation of Pyrrolidine Based Compounds in Drug Discovery

Pyrrolidine (B122466) as a Versatile Pharmacophore in Biologically Active Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutic agents. researchgate.netnih.govfrontiersin.org Its prevalence in drug design is due to several key features. As a saturated, non-planar ring, it provides a three-dimensional structure that allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. researchgate.netnih.govunipa.it This non-planarity, a result of a phenomenon known as "pseudorotation," gives pyrrolidines energetically favorable conformations. nih.gov

The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to the molecule's stereochemistry, a critical factor in biological activity. researchgate.netnih.gov The specific spatial arrangement of substituents on the ring can lead to vastly different biological profiles, as the stereoisomers may interact differently with enantioselective protein targets. researchgate.netnih.gov This stereogenicity is a powerful tool for medicinal chemists to optimize drug candidates for potency and selectivity while potentially avoiding the toxicity or inactivity associated with a particular enantiomer. nih.gov Furthermore, the nitrogen atom in the ring can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and facilitating interactions with biological targets. unipa.itpharmablock.com

Naturally Occurring Pyrrolidine Derivatives and Alkaloids

The pyrrolidine moiety is widely represented in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.govrsc.org These naturally occurring compounds exhibit a broad spectrum of biological activities. nih.gov Pyrrolizidine (B1209537) alkaloids (PAs), which are based on the pyrrolizidine structure, are found in thousands of plant species and are synthesized by plants as a defense mechanism against herbivores. wikipedia.orgfood.gov.uk

Well-known examples of naturally occurring pyrrolidine alkaloids include:

Nicotine: Known for its antioxidant and anti-inflammatory properties. nih.gov

Scalusamides A and (R)-hygrine (bgugaine): Exhibit antimicrobial and antifungal activities. nih.gov

1,4-dideoxy-1,4-imino-d-ribitol and Aegyptolidine A: Have demonstrated anticancer properties. nih.gov

These natural products serve as a rich source of inspiration for the design of new synthetic molecules in drug discovery. nih.gov

Target Interaction Analysis and Molecular Recognition

The biological effect of pyrrolidine-containing compounds is dictated by their interaction with specific molecular targets. The stereospecific orientation of substituents on the pyrrolidine ring can dramatically alter the binding mode within a protein's binding pocket, influencing whether the compound acts as an agonist or antagonist. nih.gov For instance, the orientation of a 3-R-methylpyrrolidine substituent was found to be responsible for a pure estrogen receptor α (ERα) antagonist profile, crucial for treating certain breast cancers, in contrast to its 3-S-methylpyrrolidine counterpart. nih.gov

Binding Affinities with Key Biological Targets: Kinases, Enzymes, and Receptors

Pyrrolidine derivatives have been shown to bind with varying affinities to a wide range of biological targets, including kinases, enzymes, and receptors. The introduction of a chiral pyrrolidine scaffold can promote selectivity towards specific receptors. nih.gov For example, enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated selectivity for casein kinase 1 (CK1). nih.gov

A notable example involving a propoxy-pyrrolidine structure is Irdabisant (CEP-26401), a potent histamine (B1213489) H3 receptor (H3R) antagonist. nih.gov This compound, chemically named 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one, incorporates the (R)-pyrrolidine ring linked via a propoxy chain, highlighting the utility of this specific structural combination in achieving high receptor affinity. nih.gov Subsequent research on analogs revealed that modifications to the structure, such as N-methylation, could yield compounds with excellent H3R affinity. nih.gov

Other studies have identified pyrrolidine derivatives with potent binding to various targets:

A series of (S)-pyrrolidines were reported as CXCR4 chemokine receptor antagonists, with one derivative showing an IC₅₀ of 79 nM. nih.gov

Enantiopure cis-4-CF3 substituted pyrrolidine derivatives displayed full agonism for the G-protein coupled receptor 40 (GPR40), with the (R,R)-9 derivative showing an EC₅₀ of 0.11 µM for the human receptor. nih.gov

Certain acylthiourea compounds designed as polo-like kinase 1 (Plk1) polo-box domain (PBD) inhibitors exhibited binding affinities in the low micromolar range. researchgate.net

Compound ClassTargetKey ExampleBinding Affinity
(S)-PyrrolidinesCXCR4 ReceptorCompound 51a (R¹ = 3-CH₃)IC₅₀ = 79 nM nih.gov
cis-4-CF₃ PyrrolidinesHuman GPR40(R,R)-9EC₅₀ = 0.11 µM nih.gov
Pyridone-phenoxypropyl-(R)-2-methylpyrrolidinesHistamine H3 ReceptorN-Methyl 9bExcellent Affinity nih.gov
Acylthiourea DerivativesPlk1 Polo-Box DomainCompound 3vLow Micromolar Range researchgate.net

Molecular Docking Studies of Pyrrolidine Derivatives

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of small molecules to the active site of a target protein. benthamdirect.com Numerous docking studies have been conducted on pyrrolidine derivatives to elucidate their interactions with key biological targets and guide the design of more potent inhibitors. benthamdirect.comingentaconnect.comnih.gov

Key findings from molecular docking studies include:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Docking studies on pyrrolidine derivatives as proline mimics indicated that bulky electropositive substituents at one position and non-bulky electronegative groups at another could lead to favorable interactions with the DPP-IV active site, which is relevant for the management of diabetes. benthamdirect.comingentaconnect.com

Neuraminidase Inhibitors: For influenza neuraminidase, docking studies identified Trp178, Arg371, and Tyr406 as key residues in the active pocket. The interactions were primarily influenced by hydrogen bonds and electrostatic factors. nih.gov

mPGES-1 Inhibitors: A virtual screening protocol that combined molecular docking and shape alignment successfully identified 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important target for anti-inflammatory drugs. The docking poses revealed extensive interactions with key residues like Asp49, Ser127, and Arg52. nih.gov

DHFR and Enoyl-ACP Reductase Inhibitors: Docking of novel pyrrole (B145914) derivatives into the active sites of dihydrofolate reductase (DHFR) and enoyl-ACP reductase from Mycobacterium tuberculosis helped confirm the binding modes of these potential antibacterial agents. mdpi.com

In Vitro Pharmacological Investigations of Pyrrolidine Analogs

The versatility of the pyrrolidine scaffold has led to its incorporation into a multitude of compounds that have been evaluated in various in vitro pharmacological assays. frontiersin.orgnih.govnih.gov These investigations are crucial for determining the biological activity and mechanism of action of new chemical entities before they can be considered for further development. The unique structural and stereochemical properties of pyrrolidine derivatives often translate into potent and selective activity against a range of biological targets. researchgate.netnih.govnih.gov

Enzyme Inhibition Studies (e.g., MMPs, DHFR, Glycosidase, Aldose Reductase, Cholinesterase, Carbonic Anhydrase)

Pyrrolidine-based compounds have been extensively studied as inhibitors of various enzymes implicated in a wide array of diseases. frontiersin.orgnih.gov

Glycosidase and Aldose Reductase Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, have been developed as dual-target inhibitors of α-glucosidase and aldose reductase (ALR2), enzymes relevant to metabolic diseases. nih.gov More recent studies synthesized a series of pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism related to type-2 diabetes. nih.govnih.gov One 4-methoxy analogue demonstrated significant inhibitory activity against both enzymes, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: As bacteria require DHFR for growth, inhibitors with specificity for bacterial DHFR over the host enzyme are valuable as antibacterial drugs. mdpi.com A series of novel pyrrole-containing benzohydrazides were synthesized and found to be more effective against M. tuberculosis DHFR than the reference drug trimethoprim (B1683648) (IC₅₀ = 92 µM). mdpi.com

Other Enzyme Inhibition: The pyrrolidine scaffold is present in inhibitors of a wide range of other enzymes. Spiro[pyrrolidine-3,3′-oxindoles] have been identified as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for anticancer applications. nih.gov Additionally, pyrrolidine-containing drugs like Captopril are well-known inhibitors of angiotensin-converting enzyme (ACE). mdpi.comresearchgate.net

Compound ClassTarget EnzymeKey ExampleInhibitory Activity (IC₅₀)
Pyrrolidine Derivativesα-GlucosidaseCompound 3g (4-methoxy analogue)18.04 µg/mL nih.gov
Pyrrolidine Derivativesα-AmylaseCompound 3g (4-methoxy analogue)26.24 µg/mL nih.gov
Pyrrolyl BenzohydrazidesM. tuberculosis DHFRCompounds 5d–5nMore potent than Trimethoprim (IC₅₀ = 92 µM) mdpi.com
Spiro[pyrrolidine-3,3-oxindoles]HDAC2Compound 38iEC₅₀ = 3.53 µM (cell growth inhibition) nih.gov

Antiproliferative Effects on Cell Lines

No studies were identified that investigated the antiproliferative effects of (R)-3-Propoxy-pyrrolidine on any cancer cell lines.

Preclinical Antileishmanial Activity of Pyrrolidine Analogs

There is no available research detailing the preclinical antileishmanial activity of this compound.

In Vivo Preclinical Studies on Pyrrolidine-Based Compounds

Specific in vivo preclinical studies for this compound have not been reported in the reviewed literature.

Efficacy Evaluation in Relevant Animal Models

No data from efficacy evaluations of this compound in any relevant animal models could be located.

Structure Activity Relationship Sar and Stereochemical Considerations in Pyrrolidine Design

Influence of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity

The type and position of chemical groups attached to the pyrrolidine ring are primary determinants of a compound's pharmacological activity. Substituents influence key properties such as binding affinity, selectivity, and potency by modifying the molecule's steric profile, electronic distribution, and hydrogen bonding capacity. nih.govnih.gov

Substitutions at the nitrogen (N1) and carbon atoms (C3, C5) of the pyrrolidine ring have distinct and significant effects on molecular function.

N1 Position: The nitrogen atom of the pyrrolidine ring is a key site for modification and is considered a "privileged position" for substitutions. nih.gov A significant majority of pyrrolidine-containing drugs approved by the U.S. Food and Drug Administration (FDA) feature a substitution at the N1 position. nih.gov The nature of the N1 substituent can drastically alter a compound's interaction with its biological target. For instance, converting the secondary amine of an unsubstituted pyrrolidine to a tertiary amine by adding an alkyl or benzyl (B1604629) group can enhance agonist activity at certain receptors. nih.gov The choice of an N-tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Tosyl) protecting group during synthesis can also influence the reactivity and stereochemical outcome of chemical transformations. nih.gov

N1 Substituent on a 3-Alkoxy-pyrrolidine ScaffoldGeneral Impact on Biological ActivityRationale
-H (Unsubstituted)Often serves as a baseline; may act as a hydrogen bond donor. Can exhibit lower potency compared to substituted analogs.Secondary amines can be protonated at physiological pH, influencing solubility and receptor interaction.
-CH₃ (Methyl)Increases lipophilicity; may enhance binding through van der Waals interactions. Often leads to increased potency.Small alkyl groups can fill small hydrophobic pockets in a binding site without causing significant steric hindrance.
-CH₂Ph (Benzyl)Significantly increases steric bulk and lipophilicity; can introduce aromatic interactions (π-π stacking).The bulky group can improve selectivity by preventing binding to smaller pockets or introduce new, favorable interactions.

3rd Position: The C3 position is critical for orienting functional groups toward specific interaction points within a biological target. For the parent compound, the (R)-propoxy group at this position is a key pharmacophoric feature. Its size, flexibility, and the oxygen atom's potential for hydrogen bonding are crucial for defining the molecule's binding mode. Structure-activity relationship studies on other pyrrolidines have shown that even minor changes at this position, such as moving a substituent from C3 to C4, can result in a complete loss of biological activity, highlighting the positional sensitivity of these interactions. nih.gov

Stereogenicity of Carbons and its Effect on Biological Profiles

The saturated nature of the pyrrolidine ring means that its carbon atoms can be stereogenic centers. The specific three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor in determining biological activity, as molecular recognition by biological systems like enzymes and receptors is highly stereospecific. unipa.itresearchgate.net

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. mappingignorance.org For (R)-3-Propoxy-pyrrolidine, the (R) configuration at the C3 carbon is an absolute descriptor of its three-dimensional structure. This specific arrangement dictates how the propoxy group is oriented in space, which in turn determines the effectiveness of its interaction with a chiral biological target. One enantiomer may bind with high affinity and elicit a desired response, while the other may be significantly less active or even produce unwanted side effects. nih.gov This enantiomeric specificity arises from the fact that proteins and other biological macromolecules are themselves chiral, creating a diastereomeric interaction with each enantiomer that differs in stability and reactivity. unipa.it

EnantiomerHypothetical Receptor Binding Affinity (Kᵢ)Rationale for Difference
This compoundLow nMThe propoxy group is optimally positioned to engage with a key hydrophobic pocket and a hydrogen bond acceptor in the receptor site.
(S)-3-Propoxy-pyrrolidineHigh µMThe mirror-image orientation of the propoxy group leads to a steric clash with the receptor surface, preventing optimal binding.

Conformational Analysis of Pyrrolidine Rings and Biological Relevance

Unlike flat aromatic rings, the five-membered pyrrolidine ring is non-planar and conformationally flexible. nih.gov This flexibility allows the ring to adopt various low-energy shapes, or "puckers," which can be crucial for adapting to the topology of a binding site and achieving a biologically active conformation.

The conformational flexibility of the pyrrolidine ring is characterized by a phenomenon known as pseudorotation. This process involves the continuous, low-energy interconversion between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of the plane) conformations. nih.govresearchgate.net This dynamic behavior allows the substituents on the ring to sweep through a significant volume of three-dimensional space, enhancing the molecule's ability to explore and find an optimal fit within a binding pocket. nih.gov

The ring's pucker can be described as being in an endo or exo state (also referred to as DOWN and UP, respectively). nih.govresearchgate.net The energetic preference for a particular pucker can be subtly influenced by the nature and stereochemistry of its substituents. nih.gov For instance, in proline-containing peptides, trans-proline residues located within an alpha-helix predominantly adopt an UP pucker, suggesting that the local protein environment can stabilize a specific ring conformation. nih.govresearchgate.net By selecting appropriate substituents, medicinal chemists can "lock" the pyrrolidine ring into a desired conformation, thereby pre-organizing the molecule for optimal target interaction and potentially increasing potency and selectivity.

Computational Chemistry and Theoretical Studies of Pyrrolidine Compounds

Quantum Mechanical Calculations for Structural Elucidation and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the three-dimensional structures and predicting the reactivity of pyrrolidine (B122466) derivatives. nih.govarabjchem.org These methods allow for the investigation of molecular geometries, conformational preferences, and electronic properties with high accuracy.

One of the primary applications of QM calculations is the determination of the preferred conformations of the pyrrolidine ring. The five-membered ring is not planar and undergoes a phenomenon known as pseudorotation, which influences the spatial orientation of its substituents. nih.gov Theoretical studies can map these conformational energy landscapes. For instance, Ab initio molecular orbital theory has been used to investigate the geometries and stable conformations of L-proline and other pyrrolidine-2-carboxylic acid derivatives, providing insights into their structural preferences. researchgate.net

DFT calculations are also employed to understand and predict the mechanisms and outcomes of chemical reactions involving pyrrolidines. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. nih.govresearchgate.net This approach has been used to clarify reaction mechanisms, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, where calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product. nih.gov Similarly, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each step, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org These studies often reveal that even small energy differences, sometimes just a few kcal/mol, can dictate the favorability of one reaction pathway over another. nih.gov

Furthermore, QM methods are used to calculate various electronic properties that correlate with reactivity, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps. arabjchem.org These properties help in understanding how a molecule will interact with other reagents. For example, the calculated HOMO and LUMO energies of substituted pyrrolidinones have been investigated to understand their electronic structure and potential applications. arabjchem.org

Table 1: Examples of Quantum Mechanical Studies on Pyrrolidine Derivatives

Study Focus Method Key Findings Reference
Geometries & Conformations Ab initio (HF/6-31G) Determination of preferred conformations for L-proline and its derivatives. researchgate.net
Reaction Mechanism DFT (B3LYP) Kinetic selectivity governs the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov
Reaction Energy Barriers DFT & MP2 Elucidation of energy barriers for cyclization in pyrrolidinedione synthesis (e.g., 11.9 kJ mol⁻¹ for the final ring-closing step). nih.govrsc.org

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering critical insights into how pyrrolidine-based ligands interact with biological targets such as proteins and enzymes. acs.orgmdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby revealing the stability of ligand-protein complexes, key binding interactions, and the role of solvent molecules. acs.org

In the context of drug discovery, MD simulations are frequently used to refine the results of molecular docking. nih.gov While docking provides a static snapshot of a potential binding pose, MD simulations assess the stability of this pose in a dynamic, solvated environment that mimics physiological conditions. nih.govmdpi.com A study on pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors for the Cdk5/p25 complex, implicated in Alzheimer's disease, used MD simulations to confirm the stability of the docked compounds. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complexes was monitored over the simulation time (e.g., 30 ns), with stable, low RMSD values (e.g., ~2.15 Å) indicating that the ligand remains securely bound in the active site. nih.gov

MD simulations are also invaluable for characterizing the specific interactions that stabilize a ligand in a binding pocket. acs.org Analysis of MD trajectories can reveal persistent hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein residues. mdpi.com For instance, simulations of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors identified key interactions with amino acid residues like TYR 124 and ASP 475, which are crucial for binding affinity. researchgate.net Such detailed information is essential for understanding the structure-activity relationship (SAR) and guiding the rational design of more potent inhibitors. nih.gov The simulations can also help explain isoform selectivity by comparing the dynamic behavior of a ligand in the binding sites of different but related proteins. mdpi.com

Table 2: Key Parameters Analyzed in MD Simulations of Pyrrolidine Ligands

Parameter Description Significance in Ligand-Target Studies
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. Indicates the stability and convergence of the simulation. A stable RMSD suggests the complex has reached equilibrium. nih.govmdpi.com
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position. Identifies flexible and rigid regions of the protein upon ligand binding. mdpi.com
Radius of Gyration (Rg) Measures the compactness of the protein structure. Changes in Rg can indicate conformational changes or unfolding of the protein induced by the ligand. mdpi.com
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the ligand and the target protein. Quantifies key interactions that contribute significantly to binding affinity and stability. nih.govmdpi.com

In Silico Screening and Lead Optimization

In silico screening and lead optimization are cornerstones of modern computer-aided drug design (CADD), enabling the rapid evaluation of large chemical libraries and the refinement of promising "hit" compounds into viable "lead" candidates. researchgate.netfrontiersin.org The pyrrolidine scaffold is frequently featured in these campaigns due to its favorable properties, including its three-dimensional character which allows for effective exploration of chemical space. nih.gov

The process often begins with virtual screening, where computational techniques are used to identify potential inhibitors from vast databases of compounds. nih.gov This can involve ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods like molecular docking, which "fit" molecules into the 3D structure of a biological target. nih.govresearchgate.net For example, a ligand-based pharmacophore model was used to screen chemical databases for novel pyrrolidine-2,3-dione inhibitors of the Cdk5/p25 complex, followed by molecular docking to prioritize the hits. nih.gov

Once initial hits are identified, the lead optimization phase begins. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compounds. researchgate.netresearchgate.net Computational tools are heavily utilized in this stage. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be built to correlate the chemical structures of a series of pyrrolidine derivatives with their biological activity. researchgate.netresearchgate.net These models can then predict the activity of newly designed compounds before they are synthesized. A 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors generated contour maps indicating which structural modifications would be favorable or unfavorable for inhibitory activity, guiding the design of four new, more potent compounds. researchgate.net

The optimization process also involves in silico prediction of ADME and toxicity (ADMET) properties. researchgate.netresearchgate.net Algorithms can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, helping to deprioritize compounds that are likely to fail later in development. researchgate.net For newly designed pyrrolidine-based Mcl-1 inhibitors, ADME/Tox predictions suggested they would be orally bioavailable and show no AMES toxicity or hERG inhibition. researchgate.net This multi-parameter optimization, driven by computational analysis, significantly accelerates the journey from a simple fragment or hit to a promising drug candidate. frontiersin.org

Table 3: Mentioned Chemical Compounds

Compound Name
(R)-3-Propoxy-pyrrolidine
L-proline
Pyrrolidine-2-carboxylic acid
1,4,5-Trisubstituted pyrrolidine-2,3-dione
Nitromethane
Coumarin
1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP)
{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)
Pyrrolidine-2,3-dione
3,4-disubstituted pyrrolidine sulfonamides

Future Research Directions and Therapeutic Potential Preclinical

Development of Novel Pyrrolidine (B122466) Derivatives with Enhanced Specificity

A key focus of future research is the rational design of novel pyrrolidine derivatives with improved target specificity to maximize therapeutic efficacy and minimize off-target effects. The pyrrolidine ring's non-planar structure allows for "pseudorotation," influencing the spatial arrangement of its substituents and, consequently, their interaction with biological targets. nih.gov By strategically modifying the substituents on the pyrrolidine ring, researchers can fine-tune the molecule's pharmacological profile.

The development of spiro-pyrrolidine derivatives, for instance, introduces a rigid conformational constraint that can enhance binding affinity and selectivity for specific biological macromolecules. nih.gov One study reported the synthesis of novel spiro[pyrrolidine-3,3′-oxindoles] with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both implicated in breast cancer. nih.gov Another area of exploration involves the synthesis of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs, where variations in the acyl chain length and stereochemistry significantly influence their activity against neglected tropical diseases. nih.govnih.gov

Recent advancements have also focused on creating derivatives with specific therapeutic applications. For example, pyrrolidine-2,5-dione-acetamides with a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring have shown promising anticonvulsant properties. nih.gov Furthermore, novel benzofuran (B130515) spiro-2-pyrrolidine derivatives have demonstrated significant antitumor activity, with some compounds exhibiting higher potency against HeLa and CT26 cancer cell lines than the established chemotherapy drug cisplatin. mdpi.com These studies underscore the vast potential for developing highly specific and potent therapeutic agents by modifying the pyrrolidine scaffold.

Table 1: Examples of Novel Pyrrolidine Derivatives and Their Biological Activities

Derivative ClassKey Structural FeatureBiological Target/ActivityTherapeutic Potential
Spiro[pyrrolidine-3,3′-oxindoles]Spirocyclic junction with oxindole (B195798)Dual HDAC2 and PHB2 inhibitionBreast Cancer nih.gov
Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogsVariable acyl chains and stereochemistryAntileishmanial activityNeglected Tropical Diseases nih.govnih.gov
Pyrrolidine-2,5-dione-acetamidesBenzhydryl or sec-butyl group at the 3-positionAnticonvulsant propertiesEpilepsy nih.gov
Benzofuran spiro-2-pyrrolidine derivativesSpiro-fused benzofuran ringAntitumor activity against HeLa and CT26 cellsCancer mdpi.com

Exploration of New Biological Targets for Pyrrolidine Scaffolds

The versatility of the pyrrolidine scaffold allows it to interact with a wide range of biological targets, opening up new avenues for therapeutic intervention. frontiersin.org The inherent ability of the pyrrolidine ring to present substituents in a well-defined three-dimensional orientation makes it an ideal framework for designing ligands that can bind with high affinity and selectivity to novel protein targets. nih.govresearchgate.net

Recent research has highlighted the potential of pyrrolidine derivatives to modulate targets beyond traditional enzymes and receptors. For example, certain pyrrolidine compounds have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival, suggesting their potential as novel antibacterial agents. frontiersin.org Others have demonstrated inhibitory activity against acetylcholinesterase, indicating a potential role in the treatment of Alzheimer's disease and other neurodegenerative disorders. frontiersin.org

The exploration of pyrrolidine-based compounds as inhibitors of protein-protein interactions (PPIs) is a particularly promising area. The diverse stereochemical arrangements possible with the pyrrolidine scaffold can mimic the secondary structures of proteins, such as β-turns and α-helices, which are often involved in PPIs. This opens up the possibility of developing pyrrolidine-based drugs for diseases driven by aberrant PPIs, which have historically been challenging to target with small molecules.

Furthermore, the discovery of pyrrolidine alkaloids like anisomycin, which inhibits bacterial protein synthesis, highlights the potential for identifying novel biological targets by studying natural products containing the pyrrolidine motif. nih.gov The broad spectrum of activities reported for various pyrrolidine derivatives, including anticancer, antiviral, anti-inflammatory, and anthelmintic effects, suggests that a vast landscape of biological targets for this scaffold remains to be explored. frontiersin.orgnih.gov

Advancements in Asymmetric Synthesis for Scalable Production

The therapeutic efficacy of chiral molecules like (R)-3-Propoxy-pyrrolidine is often dependent on a single enantiomer. Therefore, the development of efficient and scalable asymmetric synthesis methods is crucial for their pharmaceutical development. mdpi.comnih.gov Asymmetric organocatalysis, a field for which the 2021 Nobel Prize in Chemistry was awarded, heavily features pyrrolidine-based catalysts, underscoring the importance of this scaffold in stereoselective synthesis. nih.gov

Significant progress has been made in the asymmetric synthesis of chiral pyrrolidines. mdpi.comnih.gov One notable approach is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by reaction with an electrophile. nih.gov This method allows for the introduction of a wide range of substituents at the 2-position with high enantioselectivity. Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a versatile route to highly substituted and stereochemically complex pyrrolidines. rsc.org

Recent innovations also include the use of chiral-at-metal rhodium(III) complexes in synergy with pyrrolidine for the asymmetric domino Michael/aldol (B89426) reaction of 1,2-dicarbonyl compounds with α,β-unsaturated ketones. nih.gov This method yields cyclopentanones bearing three contiguous stereogenic centers with high diastereo- and enantioselectivity. nih.gov Such advancements in catalytic asymmetric synthesis are critical for the large-scale, cost-effective production of enantiomerically pure pyrrolidine-based drug candidates, including this compound and its derivatives.

Table 2: Key Asymmetric Synthesis Methodologies for Pyrrolidine Derivatives

MethodologyKey FeaturesAdvantages for Scalable Production
Asymmetric DeprotonationUse of a chiral base to selectively remove a proton, creating a chiral intermediate. nih.govHigh enantioselectivity for 2-substituted pyrrolidines.
Catalytic Asymmetric 1,3-Dipolar CycloadditionReaction of azomethine ylides with dipolarophiles catalyzed by a chiral metal complex or organocatalyst. rsc.orgAccess to a wide range of stereochemically diverse and complex pyrrolidines.
Synergistic Catalysis with Chiral-at-Metal ComplexesCombination of a chiral metal catalyst and an organocatalyst to control stereochemistry in domino reactions. nih.govHigh efficiency and stereocontrol in the formation of multiple stereocenters in a single operation.

Repurposing Strategies for Pyrrolidine-Based Compounds in Neglected Diseases

Drug repurposing, the identification of new uses for existing drugs, offers a promising and accelerated pathway for developing treatments for neglected diseases, which disproportionately affect impoverished populations. nih.govtandfonline.com The pyrrolidine scaffold, being a common feature in many approved drugs and bioactive compounds, presents a rich source of candidates for repurposing.

A notable example is the investigation of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as potential treatments for leishmaniasis, a neglected tropical disease. nih.govnih.gov In this study, a rational-based repurposing approach was employed, starting from the hypothesis that these compounds could interfere with the sphingolipid metabolism of the Leishmania parasite, which is distinct from that of humans. nih.gov The results identified several potent hit compounds, demonstrating the viability of this strategy. nih.gov

The success of this approach hinges on a deep understanding of the biology of the neglected disease and the mechanism of action of the pyrrolidine-based compounds. By leveraging the existing safety and pharmacokinetic data of approved drugs containing a pyrrolidine moiety, the time and cost of drug development can be significantly reduced. This makes drug repurposing a particularly attractive strategy for addressing the urgent medical needs of patients with neglected diseases.

Application of Artificial Intelligence and Machine Learning in Pyrrolidine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties with unprecedented accuracy. mdpi.commdpi.com These technologies are being increasingly applied to the discovery and development of pyrrolidine-based compounds.

ML algorithms can be trained on large libraries of known pyrrolidine derivatives and their biological activities to predict the therapeutic potential of novel, un-synthesized compounds. mdpi.com This "in silico" screening can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the identification of promising drug candidates. nih.gov

Q & A

Q. How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

  • Methodological Answer : Conduct kinetic studies in varied solvents (e.g., DMSO vs. THF) using stopped-flow techniques. Correlate rate constants with Kamlet-Taft solvent parameters (e.g., polarity/polarizability, hydrogen-bond donor capacity) .

Q. What mechanisms explain conflicting reports on the enantioselectivity of this compound in asymmetric catalysis?

  • Methodological Answer : Investigate catalyst-substrate interactions via X-ray crystallography or molecular docking. Compare reaction conditions (e.g., temperature, additives) that may alter transition-state stabilization .

Tables for Key Data

Property Value/Method Reference
Stereochemical Purity Chiral HPLC (Chiralpak AD-H, hexane:IPA)
Thermal Stability TGA/DSC (decomposition onset: ~200°C)
Enantiomeric Excess Polarimetry ([α]D20^{20}_D = +15.2°)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.